(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid is a fluorinated derivative of tryptophan, an essential amino acid. The presence of a fluorine atom in the indole ring significantly alters its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of tryptophan derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts, such as fluorinase enzymes, is also being explored for the selective introduction of fluorine atoms into organic molecules .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Used in the development of novel materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways . The compound can modulate the activity of enzymes involved in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(1H-indol-3-yl)propanoic acid: The non-fluorinated analog of the compound.
®-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid: A similar compound with the fluorine atom at a different position on the indole ring.
Uniqueness
The presence of the fluorine atom at the 6-position of the indole ring in ®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid imparts unique chemical and biological properties. This specific positioning enhances its stability, binding affinity, and specificity compared to its non-fluorinated and differently fluorinated analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXGEAJNZRQEH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.